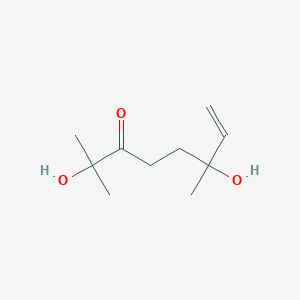![molecular formula C22H25N B14375604 3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 88543-22-0](/img/structure/B14375604.png)
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the class of bicyclic compounds. This compound features a unique structure with a nitrogen-containing heterocycle fused to a cyclopentane ring, making it a significant subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclo[3.2.1]octane scaffolds from vinylogous carbonates and N-substituted hydroxylamine hydrochlorides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as N-hydroxy acetylation, treatment with samarium(II) iodide (SmI2), and amide methylation .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs .
Aplicaciones Científicas De Investigación
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
8-Oxo-3-azabicyclo[3.2.1]octane: A derivative with an oxygen atom in the ring.
2,8-Dioxabicyclo[3.2.1]octane: Contains two oxygen atoms in the bicyclic structure
Uniqueness
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane is unique due to its specific structural features, including the presence of a nitrogen atom and the diphenylethenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propiedades
Número CAS |
88543-22-0 |
|---|---|
Fórmula molecular |
C22H25N |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
3-(2,2-diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H25N/c1-23-20-12-13-21(23)15-17(14-20)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,20-21H,12-15H2,1H3 |
Clave InChI |
SIXLZJCMCBLHIN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)

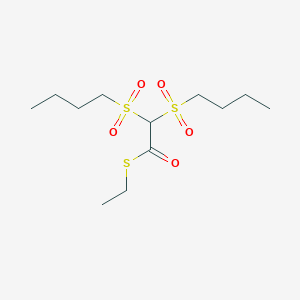
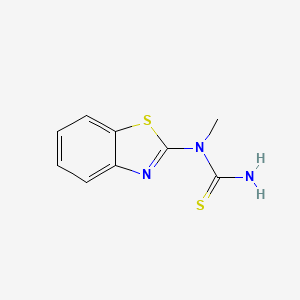
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)
![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
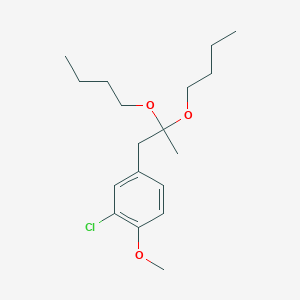
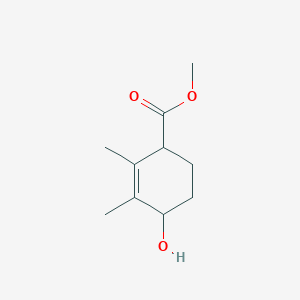
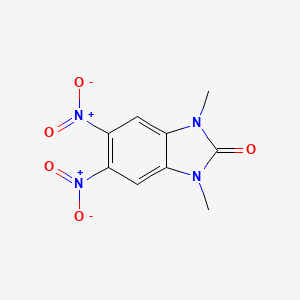
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)

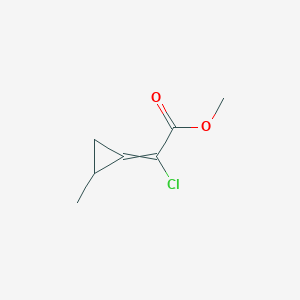
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
